2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3,5-dimethylpyrrole;hydrochloride
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Overview
Description
2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3,5-dimethylpyrrole;hydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen. This compound is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3,5-dimethylpyrrole;hydrochloride typically involves the condensation of 3,5-dimethylpyrrole with an aldehyde or ketone under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3,5-dimethylpyrrole;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens or nitro compounds under acidic conditions.
Major Products Formed
Oxidation: Formation of corresponding pyrrole-2-carboxylic acids.
Reduction: Formation of reduced pyrrole derivatives.
Substitution: Formation of halogenated or nitro-substituted pyrrole derivatives.
Scientific Research Applications
2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3,5-dimethylpyrrole;hydrochloride is widely used in scientific research due to its versatile properties:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological processes and as a fluorescent probe in imaging techniques.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3,5-dimethylpyrrole;hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,5-dimethylpyrrole: A precursor in the synthesis of the target compound.
2,5-dimethylpyrrole: Another pyrrole derivative with similar reactivity.
1,2-bis((3,5-dimethyl-1H-pyrrol-2-yl)methylene)hydrazine: A structurally related compound with different applications.
Uniqueness
2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3,5-dimethylpyrrole;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group, which enhances its solubility and reactivity compared to other pyrrole derivatives .
Properties
CAS No. |
67036-97-9 |
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Molecular Formula |
C13H17ClN2 |
Molecular Weight |
236.74 g/mol |
IUPAC Name |
(2Z)-2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3,5-dimethylpyrrole;hydrochloride |
InChI |
InChI=1S/C13H16N2.ClH/c1-8-5-10(3)14-12(8)7-13-9(2)6-11(4)15-13;/h5-7,14H,1-4H3;1H/b13-7-; |
InChI Key |
SONPMPUHCHDTQZ-QCCGTXRUSA-N |
Isomeric SMILES |
CC\1=CC(=N/C1=C\C2=C(C=C(N2)C)C)C.Cl |
Canonical SMILES |
CC1=CC(=NC1=CC2=C(C=C(N2)C)C)C.Cl |
Origin of Product |
United States |
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